2-Chloro-6-(3-chlorophenyl)nicotinic acid

Description

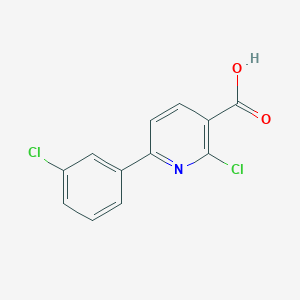

2-Chloro-6-(3-chlorophenyl)nicotinic acid (CAS: 351365-93-0) is a halogenated nicotinic acid derivative with the molecular formula C₁₂H₇Cl₂NO₂ and a molecular weight of 268.10 g/mol . Structurally, it consists of a pyridine ring substituted at the 2-position with a chlorine atom and at the 6-position with a 3-chlorophenyl group. This compound belongs to the broader class of pyridinecarboxylic acids, which are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing and steric effects.

It is commercially available in high purity (e.g., ≥97%) for research and industrial applications .

Properties

IUPAC Name |

2-chloro-6-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-8-3-1-2-7(6-8)10-5-4-9(12(16)17)11(14)15-10/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPAANIGWRMNSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(3-chlorophenyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives. One common method involves the reaction of 2-chloro-5-methylpyridine with chlorobenzene in the presence of a catalyst such as cobalt acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(3-chlorophenyl)nicotinic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Chloro-6-(3-chlorophenyl)nicotinic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antibacterial and antibiofilm properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in various biological pathways.

Industry: It is used in the production of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(3-chlorophenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The 3-chlorophenyl group in the target compound provides enhanced steric bulk compared to smaller groups like methyl or trifluoromethyl. This affects solubility and reactivity in Suzuki-Miyaura couplings .

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) substituents increase lipophilicity and metabolic stability, making such derivatives valuable in agrochemicals (e.g., nitrapyrin analogs) .

- Melting Points : The trifluoromethyl variant exhibits a defined melting point (118–120°C), whereas aryl-substituted analogs lack reported data, suggesting higher amorphous tendencies .

Pharmaceutical Relevance

- This compound has been utilized in synthesizing kinase inhibitors and anti-inflammatory agents. Its dichlorophenyl moiety enhances binding affinity to hydrophobic enzyme pockets .

- 2-Chloro-6-(trifluoromethyl)nicotinic acid is a precursor to nitrapyrin metabolites (e.g., 6-chloropicolinic acid), which exhibit herbicidal activity but require careful toxicity management due to rapid renal excretion in mammals .

Biological Activity

2-Chloro-6-(3-chlorophenyl)nicotinic acid, with the CAS number 351365-93-0, is a derivative of nicotinic acid that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by the presence of chlorine and phenyl groups, which may influence its interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure consists of a pyridine ring, a carboxylic acid group, and two chlorinated phenyl substituents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound induces apoptosis in these cells through the activation of caspase pathways.

Case Study:

A recent study investigated the effects of this compound on A549 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Anti-inflammatory Effects

Preliminary findings suggest that this compound may exhibit anti-inflammatory properties. It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Membrane Disruption: Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Caspase Activation: In cancer cells, it activates caspases leading to programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate plasma half-life. Studies suggest that it can cross the blood-brain barrier, which may enhance its therapeutic potential for central nervous system disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.